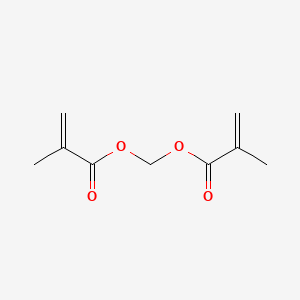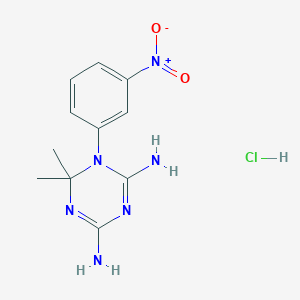
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group and two methyl groups attached to the triazine ring, along with a hydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride typically involves multi-step organic reactions One common method involves the cyclocondensation of appropriate precursors under controlled conditions For instance, the reaction may start with the nitration of a suitable aromatic compound to introduce the nitro group, followed by the formation of the triazine ring through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography are essential to achieve high yields and purity. The process may also incorporate green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitroso or hydroxylamine derivatives, while reduction may produce aniline derivatives.
科学的研究の応用
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can form hydrogen bonds or π-π interactions with target molecules.
類似化合物との比較
Similar Compounds
6,6-Dimethyl-1-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with the nitro group in a different position.
6,6-Dimethyl-1-(3-aminophenyl)-1,3,5-triazine-2,4-diamine: Contains an amino group instead of a nitro group.
6,6-Dimethyl-1-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine: Contains a chloro group instead of a nitro group.
Uniqueness
The uniqueness of 6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
特性
CAS番号 |
4514-45-8 |
|---|---|
分子式 |
C11H15ClN6O2 |
分子量 |
298.73 g/mol |
IUPAC名 |
6,6-dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C11H14N6O2.ClH/c1-11(2)15-9(12)14-10(13)16(11)7-4-3-5-8(6-7)17(18)19;/h3-6H,1-2H3,(H4,12,13,14,15);1H |
InChIキー |
DUECSOTYVYKNMW-UHFFFAOYSA-N |
正規SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)[N+](=O)[O-])N)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


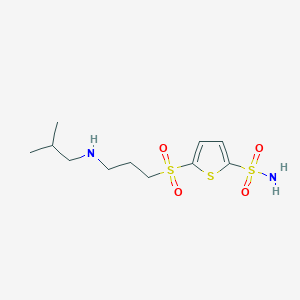
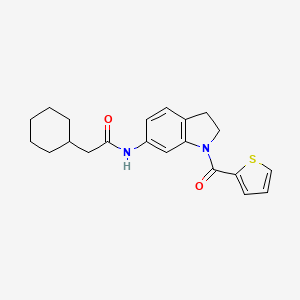
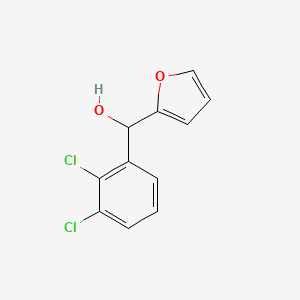
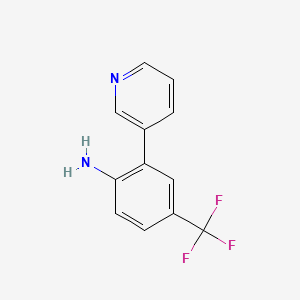

![1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B14137338.png)

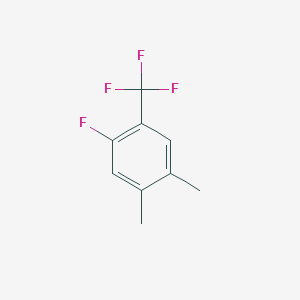
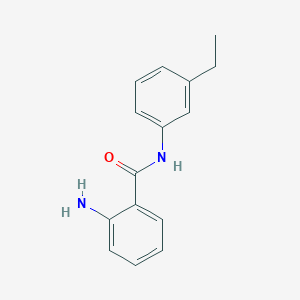

![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14137373.png)
